N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound featuring a thiazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol to form N-(quinolin-5-yl)thiophene-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous pyridine to yield the corresponding thioamide. The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Scientific Research Applications
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole core and have been studied for their optoelectronic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological activities.
Uniqueness
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H19N3O3S/c1-12(2)27-14-8-6-13(7-9-14)20(25)24-21-23-19-15-5-4-10-22-18(15)16(26-3)11-17(19)28-21/h4-12H,1-3H3,(H,23,24,25) |
InChI Key |
CSVJROVTLNPCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC |
Origin of Product |
United States |
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